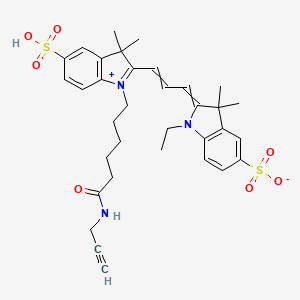
Quinazopyrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazopyrine, also known as 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(4-quinazolinylamino)-3H-pyrazol-3-one, is a heterocyclic compound that belongs to the class of fused-ring heterocyclic compounds. It is characterized by its unique structure, which includes both quinazoline and pyrazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinazopyrine typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents. One common pathway includes the combination of suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (like isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). The reaction can be carried out using solution-based synthesis, mechanosynthesis, or solid-state melt reactions .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical approaches, which are generally more efficient for quinazoline derivatives. Solid-state melt reactions are also employed for derivatives of nicotinic-based hydrazones. These methods are followed by post-synthetic modifications using vapour-mediated reactions, monitored by techniques such as powder X-ray diffraction and IR-ATR .
Chemical Reactions Analysis
Types of Reactions
Quinazopyrine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and hydrazides. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include hydrazone-Schiff bases and various quinazoline derivatives. These products are characterized by their unique structural and functional properties .
Scientific Research Applications
Quinazopyrine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Medicinal Chemistry: This compound and its derivatives have shown significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Biological Research: This compound is used as a tool in studying various biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of Quinazopyrine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction leads to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Quinazopyrine can be compared with other similar compounds, such as quinazoline and quinazolinone derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazolinone: Exhibits significant biological activities, such as antibacterial, antifungal, and anticancer properties.
This compound stands out due to its unique combination of quinazoline and pyrazole moieties, which confer distinct structural and functional properties .
Properties
IUPAC Name |
2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDFJGDFPHVRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143169 |
Source


|
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100330-91-4 |
Source


|
| Record name | Quinazopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)




![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;trihydrochloride](/img/structure/B560650.png)
![N-[3-[4-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl-methylamino]butyl-methylamino]propyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B560652.png)

![(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B560655.png)




